3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
Description
The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a pyridazin-4(1H)-one derivative functionalized with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl substituent and a p-tolyl group. Pyridazinone scaffolds are recognized for their pharmacological relevance, particularly in antimicrobial and central nervous system (CNS) applications. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity in medicinal chemistry.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-6-8-13(9-7-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)14-4-2-3-5-15(14)20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHYRWHMDBBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H13BrN4O
- Molecular Weight: 343.19 g/mol
- CAS Number: 937665-72-0
Biological Activity Overview
The biological activities of oxadiazole derivatives have been widely studied, particularly their anticancer, antibacterial, and antifungal properties. The specific compound has shown promise in several biological assays.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:
- A study evaluated a series of oxadiazole compounds for their ability to modulate PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha), a target implicated in cancer progression. Some derivatives exhibited significant agonistic activity with EC50 values ranging from 0.23 to 0.83 μM .
- The compound was found to be less cytotoxic compared to known anticancer agents like doxorubicin, indicating a potentially favorable safety profile while retaining efficacy against tumor cell lines such as A-498 and DU 145 .
Antibacterial and Antifungal Properties
Oxadiazole derivatives have also been investigated for their antimicrobial properties:
- The presence of halogen substituents (such as bromine) in the structure has been linked to enhanced antibacterial activity against various bacterial strains . This suggests that the bromophenyl group may contribute positively to the compound's bioactivity.
- In vitro tests indicated that certain oxadiazoles exhibited significant antifungal activity, although specific data on the compound's antifungal efficacy remains limited.
The mechanisms underlying the biological activities of oxadiazole derivatives are complex and often involve multiple pathways:
- PPAR Modulation: The activation of PPARs can lead to altered gene expression involved in cell proliferation and apoptosis, contributing to the anticancer effects observed with this class of compounds .
- Cell Cycle Arrest and Apoptosis: Studies have shown that some oxadiazole derivatives induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . This suggests that the compound may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several research findings support the biological activity of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The compound under discussion may share similar properties due to its structural characteristics.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one | TBD |
Anticancer Properties
The compound's oxadiazole moiety is also linked to anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth . In vitro studies have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential therapeutic applications for the compound in cancer treatment .
Photophysical Properties
The unique structure of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one may also be explored for its photophysical properties. Compounds with oxadiazole groups are known to exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table 2: Photophysical Properties of Related Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound C | 450 | 30 |
| Compound D | 520 | 25 |
| 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one | TBD |
Comparison with Similar Compounds
Substitution at the Pyridazinone Core
Aryl Group Variations
- Compound : 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one
1,2,4-Oxadiazole-Containing Analogues
Halogen Substituent Effects
- Compound: (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone Key Differences: Uses a chlorophenyl instead of bromophenyl and a piperazine-linked scaffold. Impact: Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce steric hindrance and alter binding interactions.
- Compound : 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Positional Isomerism
- Compound: 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Key Differences: Shifts bromine from the 2- to 3-position on the phenyl ring and replaces pyridazinone with phthalazinone. Impact: The 3-bromo substituent may alter π-stacking geometry, while the phthalazinone core increases planarity.
Data Tables
Table 1: Structural and Spectral Comparison of Pyridazinone Derivatives
Discussion of Structural and Functional Implications
- Oxadiazole vs. Pyrazolyl : The oxadiazole’s rigidity () contrasts with pyrazolyl’s flexibility (), impacting conformational entropy in target binding.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, and how can reaction conditions be optimized for yield improvement? A: The synthesis involves multi-step reactions, including:
- Cyclization of oxadiazole : Condensation of hydrazides with carboxylic acids using POCl₃ or H₂SO₄ as catalysts .
- Coupling reactions : Substitution at the pyridazinone core with bromophenyl and p-tolyl groups under reflux in ethanol or DMF .
Optimization : Adjusting temperature (70–100°C), solvent polarity (DMF for polar intermediates), and catalyst concentration improves yields (typically 60–80%). Monitoring via TLC and purification via column chromatography ensures purity .
Structural Characterization Challenges
Q: How can researchers resolve ambiguities in structural elucidation caused by overlapping signals in NMR spectra? A: Key strategies include:
- 2D NMR techniques (HSQC, HMBC) to assign protons and carbons in aromatic regions, particularly distinguishing oxadiazole (δ 8.1–8.3 ppm) and pyridazinone (δ 7.5–7.8 ppm) protons .
- X-ray crystallography : Resolves steric effects from the bromophenyl group and confirms dihedral angles between fused rings .
- Computational modeling : DFT calculations predict electron density distribution, aiding in signal assignment .
Advanced Reactivity and Byproduct Analysis
Q: What side reactions occur during the synthesis of bromophenyl-oxadiazole derivatives, and how can they be mitigated? A: Common issues:
- Debromination : Occurs under prolonged heating (>100°C), detected via LC-MS. Mitigated by shorter reaction times and inert atmospheres .
- Oxadiazole ring opening : Catalyzed by trace water; use anhydrous solvents and molecular sieves .
- Byproduct table :
| Byproduct | Cause | Mitigation |
|---|---|---|
| Debrominated oxadiazole | Thermal degradation | Lower temperature (70°C) |
| Hydrolyzed pyridazinone | Moisture exposure | Dry solvents, N₂ atmosphere |
Biological Activity Prediction
Q: How can computational methods predict the biological target interactions of this compound? A: Methodological steps:
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina, leveraging the oxadiazole's π-stacking and bromine's hydrophobic interactions .
- Pharmacophore modeling : Identify essential features (e.g., oxadiazole as hydrogen bond acceptor, bromine as halogen bond donor) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Contradictory Data in Solubility and Bioactivity
Q: How should researchers address discrepancies in reported solubility and bioactivity data for similar compounds? A: Strategies include:
- Standardized assays : Use USP buffers (pH 6.5 ammonium acetate) for solubility tests to ensure reproducibility .
- Control variables : Compare logP values (calculated via ChemAxon) to explain solubility differences in DMSO vs. aqueous buffers .
- Bioactivity validation : Replicate enzyme inhibition assays (e.g., IC₅₀ measurements) under identical conditions to resolve conflicting reports .
Advanced Functional Group Reactivity
Q: What experimental approaches elucidate the role of the 2-bromophenyl group in nucleophilic substitution reactions? A: Key experiments:
- Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated bromophenyl derivatives .
- Leaving group analysis : Substitute bromine with chlorine or iodine to assess SNAr reactivity trends .
- Cross-coupling potential : Test Suzuki-Miyaura coupling with boronic acids to functionalize the aryl ring .
Environmental Impact Assessment
Q: What methodologies evaluate the environmental fate of this compound in long-term studies? A: Follow ISO guidelines for:
- Persistence testing : Aerobic/anaerobic degradation in soil/water systems over 60 days .
- Ecotoxicology : Daphnia magna LC₅₀ assays and algal growth inhibition tests .
- Computational tools : EPI Suite predicts biodegradability (BIOWIN models) and bioaccumulation (logBCF) .
Mechanistic Studies on Cyclization Reactions
Q: How can researchers differentiate between concerted vs. stepwise mechanisms in oxadiazole formation? A: Experimental designs:
- Isotopic labeling : Use ¹⁵N-labeled hydrazides to track nitrogen migration via MS/MS .
- Kinetic profiling : Monitor intermediates via stopped-flow NMR to identify rate-determining steps .
- DFT calculations : Compare activation energies of possible transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
